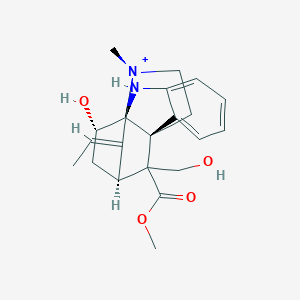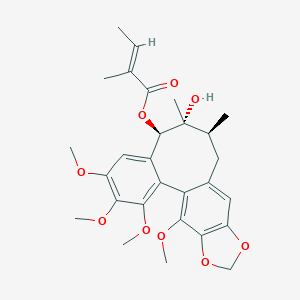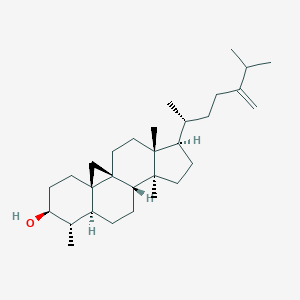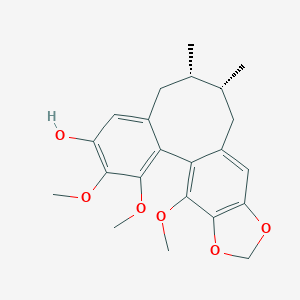
Serpentinine
Vue d'ensemble
Description
Serpentine is a green-colored crystal made of hydrated magnesium silicate minerals, with a blotched and splattered pattern, similar to a snake or serpent’s skin, hence its name . Its color varies from light green to dark green and it is fairly common around the world .
Synthesis Analysis
Serpentinites are formed when the mantle peridotite minerals olivine and orthopyroxene react with seawater to form chrysotile and lizardite . A synthesis and meta-analysis of the Fe chemistry of serpentinites and serpentine minerals has been conducted, revealing that iron can be partitioned into a variety of secondary mineral phases and undergo variable extents of oxidation and/or reduction during serpentinization .Molecular Structure Analysis
Serpentine is a group of approximately twenty minerals with a general composition of Mg 3-x (M) x Si 2-y (T) y O 5 (OH) 4, where the site M can be occupied by Mg 2+, Fe 2+, Fe 3+, Al 3+, Ni 2+, Mn 2+, Zn 2+ and the site T by Si 4+, Al 3+, Fe 3+ . The structural unit of serpentines is a layer with a thickness of 0.72 nm in which the Mg trioctahedral sheet [MgO 2 (OH) 4] 6- is connected to the tetrahedral silicate sheet [Si 2 O 5] 2- .Chemical Reactions Analysis
During serpentinization, the mantle peridotite minerals olivine and orthopyroxene react with seawater to form chrysotile and lizardite . The iron chemistry of serpentinites and serpentine group minerals is often invoked as a record of the setting and conditions of serpentinization because Fe behaviour is influenced by reaction conditions .Physical And Chemical Properties Analysis
Serpentine has a Mohs Scale Hardness of 3 – 6, a specific gravity of 2.5 – 2.6, and a streak of white . Its luster can be greasy, silky, or waxy, and it has a monoclinic crystal system . The chemical formula of serpentine is (Mg,Fe,Ni,Al,Zn,Mn)₂₋₃ (Si,Al,Fe)₂O₅ (OH)₄ .Applications De Recherche Scientifique
Construction et Céramique
La serpentine a trouvé des applications dans les matériaux de construction et la céramique. Sa forte teneur en magnésium contribue à la durabilité et à la résistance au feu. Elle peut être utilisée comme additif dans le ciment, le béton et les émaux céramiques, améliorant leurs propriétés mécaniques et réduisant le retrait lors du durcissement .
Agriculture
En agriculture, les sols riches en serpentine favorisent la croissance des plantes. La libération de magnésium et d'autres nutriments essentiels des roches serpentines altérées profite aux cultures. De plus, la serpentine agit comme un engrais naturel, améliorant la fertilité des sols et soutenant une agriculture durable .
Source de Silice
La serpentine contient de la silice (SiO₂), qui est cruciale pour divers procédés industriels. La silice est utilisée dans la production de verre, l'électronique et comme agent de renforcement dans le caoutchouc et les plastiques. L'extraction de la silice de la serpentine peut fournir une source durable pour ces applications .
Production d'Acier
La serpentine contribue à la fabrication de l'acier. Elle agit comme un fondant, aidant à éliminer les impuretés lors du raffinage de l'acier. L'ajout de magnésie dérivée de la serpentine améliore la qualité de l'acier et réduit la consommation d'énergie pendant le processus de fabrication de l'acier .
Additif/Charge pour Polymères
La serpentine peut être incorporée dans les polymères (plastiques et élastomères) comme additif ou charge. Elle améliore les propriétés mécaniques, la résistance aux flammes et la stabilité thermique. Dans les composites polymères, elle améliore la résistance et réduit le poids .
Adsorption et Élimination des Contaminants
La structure en couches de la serpentine lui permet d'adsorber les cations (tels que les métaux lourds) et les contaminants organiques de l'eau et du sol. Les chercheurs explorent son utilisation dans la remédiation environnementale et les systèmes de purification de l'eau .
Considérations Supplémentaires
- Préoccupations relatives à la Chrysotile: Il est essentiel de s'attaquer à la présence de chrysotile nocive (un type d'amiante) associée aux serpentines. Une manipulation appropriée et une évaluation des risques sont cruciales lors du travail avec ces matériaux .
En résumé, la polyvalence et l'abondance de la serpentine en font une ressource précieuse pour diverses applications scientifiques et industrielles. Les chercheurs continuent d'explorer son potentiel dans divers domaines, en mettant l'accent sur la durabilité et la sécurité.
Ottavio Raul D. R. Carmignano, Sara S. Vieira, Paulo Roberto G. Brandão, Alexandre C. Bertoli, Rochel M. Lago. “Serpentinites: Mineral Structure, Properties and Technological Applications.” Journal of the Brazilian Chemical Society, 31(1), 2-14 (2020). Read more
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Serpentinine, also known as NSC72123, is an alkaloid component found in the root of the plant Rauwolfia serpentina . The primary targets of this compound are the insulin receptors (IR) . These receptors play a crucial role in the regulation of blood glucose levels by mediating the effects of insulin .
Mode of Action
This compound interacts with its targets, the insulin receptors, by binding to the extracellular domain of IR with an affinity of 2.883 × 10 −6 M . This interaction enhances the ability of insulin to activate the insulin signaling pathway . It also independently activates AMPK phosphorylation, thus stimulating glucose uptake by cells .
Biochemical Pathways
The interaction of this compound with insulin receptors affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. When this compound binds to the insulin receptors, it significantly enhances the ability of insulin to activate this pathway, leading to increased glucose uptake .
Pharmacokinetics
It’s known that this compound can be administered through injection, as done in animal models of diabetes . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The binding of this compound to insulin receptors and the subsequent enhancement of the insulin signaling pathway lead to significant cellular effects. These include an increase in the glucose uptake capacity of cells . In animal models of diabetes, this compound has been shown to enhance the effect of insulin in regulating blood glucose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tectonic environment of the serpentinization process, which forms this compound, dictates the abundance of fluid-mobile elements in serpentinites . These elements could potentially influence the action of this compound.
Propriétés
IUPAC Name |
methyl 11-[2-[(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAUBSSAJRGKPX-ZRJGMHBZSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45N4O5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36519-42-3 | |
| Record name | Serpentinine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of Serpentinine?
A1: this compound is a bisindole alkaloid isolated from plants of the Rauwolfia genus, particularly Rauwolfia serpentina. Its structure has been elucidated using X-ray crystallography. []
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C42H44N4O5. Its molecular weight is 696.82 g/mol. [, ]
Q3: How does this compound compare to other Rauwolfia alkaloids like reserpine?
A5: Both this compound and reserpine are alkaloids found in Rauwolfia serpentina, but they differ in their structure and pharmacological activity. Reserpine exhibits sedative and hypnotic effects and is used to treat hypertension. [] In contrast, this compound is a quaternary compound, limiting its central nervous system activity. []
Q4: What are the traditional medicinal uses of Rauwolfia serpentina?
A6: Rauwolfia serpentina has a long history of use in traditional Indian medicine for various ailments, including hypertension, mental agitation, epilepsy, anxiety, insomnia, and even insanity. [, ]
Q5: Besides this compound and reserpine, what other alkaloids are present in Rauwolfia serpentina?
A7: Rauwolfia serpentina contains a diverse array of alkaloids, with over 50 identified. Besides this compound and reserpine, other significant alkaloids include ajmaline, ajmalicine, ajmalinine, deserpidine, indobine, indobinine, rescinnamine, rescinnamidine, sarpagine, and yohimbine. [, ]
Q6: What are the challenges associated with the isolation and characterization of this compound?
A8: The presence of numerous structurally similar alkaloids in Rauwolfia serpentina makes the isolation and purification of individual alkaloids, including this compound, challenging. [] Sophisticated techniques like countercurrent distribution have been used to separate these alkaloids. [] Additionally, spectrophotometric methods have been developed for the quantification of specific alkaloids like this compound, ajmalicine, and serpentine. []
Q7: What are the implications of molecular networking in the study of Rauwolfia alkaloids?
A9: Molecular networking, a powerful analytical tool, has become increasingly important in studying complex natural product mixtures like those found in Rauwolfia species. This approach allows researchers to quickly identify known compounds and uncover new ones, even in previously well-studied species. [] This is exemplified by the identification of five new monoterpene indole alkaloids, including four related to this compound, in Picralima nitida, a plant previously considered well-studied. []
Q8: What is the significance of studying the structure-activity relationship (SAR) of this compound and related compounds?
A10: Understanding the SAR of this compound and its analogues is crucial for developing new drugs with improved pharmacological properties. By systematically modifying the this compound structure and evaluating the resulting changes in activity, potency, and selectivity, researchers can gain insights into the essential structural features responsible for its biological effects. [, ] This knowledge can guide the design of novel therapeutic agents with enhanced efficacy and reduced side effects.
Q9: Why is Rauwolfia serpentina considered an endangered species, and what are the implications for research on this compound?
A11: Rauwolfia serpentina faces endangerment due to overexploitation driven by its medicinal importance and habitat loss. [] This situation necessitates the development of sustainable methods for its propagation and conservation. Plant tissue culture techniques, including indirect organogenesis and somatic embryogenesis, offer promising approaches for the rapid and large-scale multiplication of this valuable plant, ensuring a consistent supply of this compound and other medicinally important alkaloids. [, ]
Q10: What analytical techniques are employed in the study of this compound?
A10: Various analytical methods are crucial in the study of this compound, ranging from its isolation and structural elucidation to the investigation of its pharmacological properties. These include:
- Chromatographic Techniques: Countercurrent distribution for the fractionation of Rauwolfia alkaloids, and ultra-high-performance liquid chromatography (UHPLC) for separation and quantification of alkaloids like this compound. [, ]
- Spectroscopic Methods: X-ray crystallography for determining the three-dimensional structure, and spectrophotometry for quantifying this compound and related alkaloids. [, ]
- Spectropolarimetry: The use of tools like ORD (Optical Rotatory Dispersion) to determine the absolute configuration of this compound and related compounds by analyzing their Cotton effects. This is particularly useful in understanding the stereochemistry of these complex natural products. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2,6-dimethoxyphenol](/img/structure/B200966.png)



![(5Z)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3R)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B201540.png)








![(2R)-2-[(2R,3R,4S)-3,4-bis(2-hydroxyethoxy)oxolan-2-yl]-2-hydroxyethyl dodecanoate](/img/structure/B203222.png)